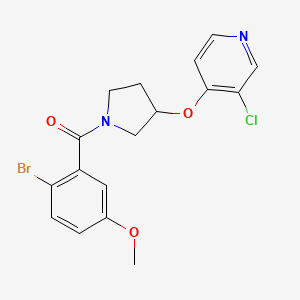
(2-Bromo-5-methoxyphenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(2-Bromo-5-methoxyphenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone" is a complex organic molecule that likely contains a pyrrolidine ring, a methanone group, and substituted phenyl rings with bromo and methoxy groups, as well as a chloropyridinyl moiety. While the specific compound is not directly synthesized or analyzed in the provided papers, similar compounds and functional groups are discussed, which can provide insights into the potential properties and reactivity of the compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step procedures, as seen in the synthesis of enantiomerically pure diarylethanes, which started from a related compound, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, and involved a key resolution step to obtain optically pure enantiomers . This suggests that the synthesis of the compound could also involve multiple steps, possibly including the formation of a pyrrolidine ring and subsequent functionalization with bromo, methoxy, and chloropyridinyl groups.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of organic compounds, as demonstrated in the synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone . The crystallographic data provided for this compound, including space group and cell dimensions, indicate a monoclinic crystal system. This technique could similarly be used to elucidate the molecular structure of "(2-Bromo-5-methoxyphenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone," revealing details such as bond lengths, angles, and the overall geometry of the molecule.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups. For instance, the synthesis of derivatives from (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone involved reactions like bromination and demethylation . These reactions are indicative of the reactivity of phenolic and methanone groups, which could also be relevant to the compound , suggesting that it may undergo similar reactions such as halogenation or nucleophilic substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For example, the organotin(IV) complexes derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone were characterized by various spectroscopic techniques and showed significant antibacterial activities . These findings imply that the compound could also be characterized using similar techniques, and its biological activity could be assessed through in vitro screening. Additionally, the presence of bromo and chloro substituents could affect the compound's lipophilicity, solubility, and overall reactivity.
Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
Crystal and Molecular Structure Analysis : The compound (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, which is structurally similar to the queried compound, has been synthesized and characterized. Its crystal structure was analyzed, providing insights into molecular interactions and spatial configurations (Lakshminarayana et al., 2009).
Molecular Docking and Hirshfeld Surface Analysis : A compound with structural similarities underwent molecular docking and Hirshfeld surface analysis. This research sheds light on potential interactions with biological targets and the overall molecular behavior of such compounds (Lakshminarayana et al., 2018).
Synthesis of Related Compounds : The synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones, which share a part of the molecular structure with the queried compound, indicates its potential use in the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Applications in Medicinal Chemistry
Antibacterial Activity : Some derivatives of related compounds have been evaluated for their antimicrobial activity against various bacteria, indicating potential applications in developing new antimicrobial agents (Bogdanowicz et al., 2013).
Potential in Imaging Agents : The synthesis of compounds structurally related to the queried chemical for use as PET agents in imaging LRRK2 enzyme in Parkinson's disease highlights its potential application in medical imaging and diagnosis (Wang et al., 2017).
Enantiomerically Pure Derivatives : Research on the synthesis of enantiomerically pure derivatives from related compounds suggests potential applications in the development of specific enantiomer drugs with higher efficacy and lower side effects (Zhang et al., 2014).
Propiedades
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2O3/c1-23-11-2-3-14(18)13(8-11)17(22)21-7-5-12(10-21)24-16-4-6-20-9-15(16)19/h2-4,6,8-9,12H,5,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVUEZHOSSSFSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-5-methoxyphenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


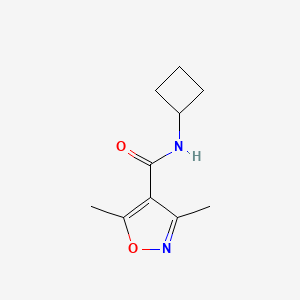

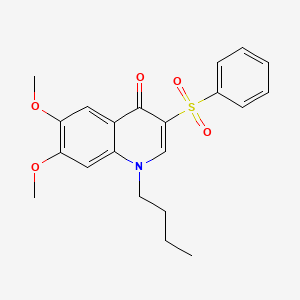
![N-([2,2'-bifuran]-5-ylmethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B2509388.png)
![Methyl 3-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate](/img/structure/B2509391.png)
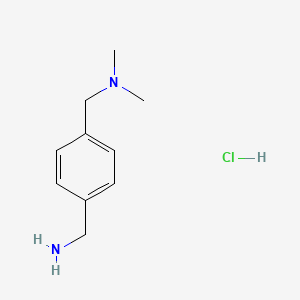
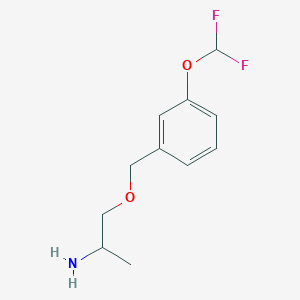


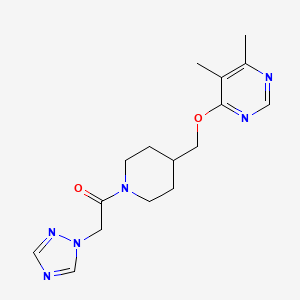
![2-({1-[6-(dimethylamino)pyrimidin-4-yl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2509398.png)
![N'-benzyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2509401.png)
![8-(3-Chloro-4-methoxyphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydro imidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2509402.png)